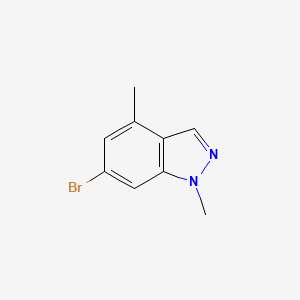![molecular formula C13H5F5O B12865569 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the biphenyl structure and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of pentafluorobenzene as a starting material, which undergoes a series of reactions including halogenation, coupling, and formylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed
Oxidation: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde exerts its effects is largely dependent on its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. Additionally, the electronic properties of the fluorinated biphenyl core can affect its behavior in biological systems, potentially targeting specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Similar structure but with an iodine atom instead of an aldehyde group.
2,3,4,5,6-Pentafluorothiophenol: Contains a thiol group instead of an aldehyde group.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a bromomethyl group instead of an aldehyde group.
Uniqueness
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its highly fluorinated biphenyl structure and the presence of an aldehyde group. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H5F5O |
|---|---|
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H5F5O/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-5H |
Clave InChI |
RPYOVXVCBQHKLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
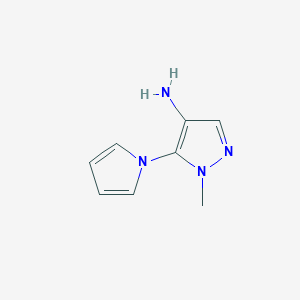

![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
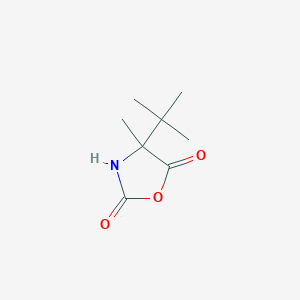
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
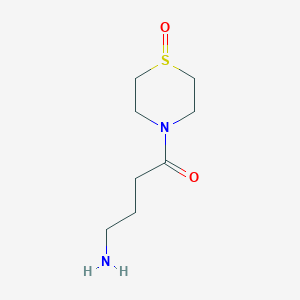
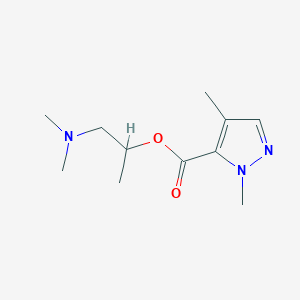
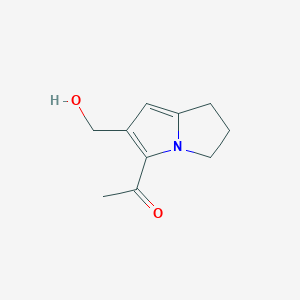
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)

